An In-Depth Technical Guide to Diethyl 8-bromooctylphosphonate (CAS: 124939-70-4)
An In-Depth Technical Guide to Diethyl 8-bromooctylphosphonate (CAS: 124939-70-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 8-bromooctylphosphonate is a bifunctional organophosphorus compound that has garnered significant interest in the field of drug development, particularly as a versatile linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its eight-carbon alkyl chain provides a desirable length and flexibility for bridging the target protein ligand and the E3 ubiquitin ligase ligand, a critical parameter in the efficacy of PROTACs. The terminal bromide serves as a reactive handle for covalent attachment to one of the PROTAC components, while the diethyl phosphonate (B1237965) moiety offers stability and can influence the physicochemical properties of the final conjugate. This technical guide provides a comprehensive overview of the available data on Diethyl 8-bromooctylphosphonate, including its synthesis, physicochemical properties, and its role in targeted protein degradation.
Physicochemical and Safety Data
Quantitative data for Diethyl 8-bromooctylphosphonate is primarily available from chemical suppliers. A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 124939-70-4 | |
| Molecular Formula | C₁₂H₂₆BrO₃P | |
| Molecular Weight | 329.21 g/mol | |
| Appearance | Not specified (likely a colorless to pale yellow oil) | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C for long-term storage |
Safety Information:
Experimental Protocols
Synthesis of Diethyl 8-bromooctylphosphonate via Michaelis-Arbuzov Reaction
The synthesis of Diethyl 8-bromooctylphosphonate can be achieved through the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds.[1][2][3] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.[1][2][3] An optimized, sustainable protocol for the synthesis of related ω-bromoalkylphosphonates has been described, which can be adapted for this specific compound.
Reaction Scheme:
Figure 1: Synthesis of Diethyl 8-bromooctylphosphonate.
Materials:
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1,8-dibromooctane
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Triethyl phosphite
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Nitrogen gas supply
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Round-bottom flask
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Distillation apparatus
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Heating mantle
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Magnetic stirrer and stir bar
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Vacuum source for distillation
Procedure:
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Glassware Preparation: All glassware should be thoroughly dried and flamed under a nitrogen atmosphere to ensure anhydrous conditions.
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Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar and connect it to a distillation apparatus to remove the bromoethane byproduct formed during the reaction. Maintain a nitrogen atmosphere throughout the setup.
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Reaction Initiation: Add 1,8-dibromooctane to the reaction flask and heat it to 140°C with stirring.
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Reagent Addition: Slowly add triethyl phosphite (1 equivalent relative to the desired monosubstituted product) dropwise to the heated 1,8-dibromooctane over a period of approximately 2 hours. A slight excess of 1,8-dibromooctane can be used to minimize the formation of the disubstituted byproduct.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Purification: Once the reaction is complete, the crude product is purified by vacuum fractional distillation to separate the desired Diethyl 8-bromooctylphosphonate from unreacted starting materials and any byproducts.
Spectroscopic Characterization Data
Detailed experimental spectroscopic data for Diethyl 8-bromooctylphosphonate is not widely published. However, based on the known spectra of similar alkylphosphonates, the expected spectral characteristics are summarized below. Researchers should perform their own analytical characterization for confirmation.
¹H NMR (Proton Nuclear Magnetic Resonance):
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~1.3 | Triplet (t) |
| CH₂ (ethyl) | ~4.1 | Quartet (q) |
| P-CH₂ | ~1.7 | Multiplet (m) |
| Br-CH₂ | ~3.4 | Triplet (t) |
| (CH₂)₆ | ~1.3 - 1.8 | Multiplet (m) |
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):
The ³¹P NMR spectrum is expected to show a single peak in the phosphonate region, typically between δ 20 and 35 ppm, with proton decoupling.
Mass Spectrometry (MS):
The mass spectrum (electron ionization, EI) would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the bromine atom and fragments corresponding to the ethyl and octyl phosphonate moieties.
Role in Drug Development: PROTAC Linker
The primary application of Diethyl 8-bromooctylphosphonate in drug development is as a linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that results in the ubiquitination and subsequent degradation of the target protein of interest (POI) by the proteasome.
Figure 2: General mechanism of action for a PROTAC.
The linker, for which Diethyl 8-bromooctylphosphonate is a precursor, plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length, rigidity, and chemical nature of the linker can significantly impact the potency and selectivity of the PROTAC. The eight-carbon chain of this linker provides a significant degree of spatial separation and flexibility, which can be advantageous in optimizing the geometry of the ternary complex.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Diethyl 8-bromooctylphosphonate as a linker precursor typically involves a multi-step process.
Figure 3: General workflow for PROTAC synthesis and evaluation.
The terminal bromide of Diethyl 8-bromooctylphosphonate is typically reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on either the POI ligand or the E3 ligase ligand. Subsequent chemical modifications and coupling reactions complete the assembly of the final PROTAC molecule.
Conclusion
Diethyl 8-bromooctylphosphonate is a valuable chemical tool for researchers in drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and desirable properties as a PROTAC linker make it an important building block for the development of novel therapeutics. While detailed, publicly available characterization data is somewhat limited, the synthetic protocols and expected analytical characteristics provided in this guide offer a solid foundation for its application in the laboratory. As the development of PROTACs continues to expand, the utility of well-defined linkers like Diethyl 8-bromooctylphosphonate is expected to grow in significance.
